molecular formula C13H23N3O2 B13986606 tert-Butyl 1-amino-2,8-diazaspiro[4.5]dec-1-ene-8-carboxylate

tert-Butyl 1-amino-2,8-diazaspiro[4.5]dec-1-ene-8-carboxylate

Cat. No.: B13986606
M. Wt: 253.34 g/mol
InChI Key: FBVLTJAOQVQENQ-UHFFFAOYSA-N
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Description

tert-Butyl 1-amino-2,8-diazaspiro[4.5]dec-1-ene-8-carboxylate is a complex organic compound with a unique spirocyclic structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 1-amino-2,8-diazaspiro[4.5]dec-1-ene-8-carboxylate typically involves multi-step organic reactions. One common method involves the reaction of a suitable amine with a spirocyclic ketone under controlled conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate, and the product is purified using techniques like column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 1-amino-2,8-diazaspiro[4.5]dec-1-ene-8-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 1-amino-2,8-diazaspiro[4.5]dec-1-ene-8-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor modulation, making it a candidate for therapeutic applications .

Medicine

In medicine, this compound is explored for its potential to treat various diseases. Its ability to interact with specific biological targets makes it a promising lead compound in drug development .

Industry

In the industrial sector, this compound is used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various applications, including catalysis and material science .

Mechanism of Action

The mechanism of action of tert-Butyl 1-amino-2,8-diazaspiro[4.5]dec-1-ene-8-carboxylate involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 1-amino-2,8-diazaspiro[4.5]dec-1-ene-8-carboxylate stands out due to its specific spirocyclic structure and the presence of both amino and carboxylate functional groups. This combination provides unique reactivity and potential biological activity, making it a valuable compound in various fields of research and industry .

Properties

Molecular Formula

C13H23N3O2

Molecular Weight

253.34 g/mol

IUPAC Name

tert-butyl 1-amino-2,8-diazaspiro[4.5]dec-1-ene-8-carboxylate

InChI

InChI=1S/C13H23N3O2/c1-12(2,3)18-11(17)16-8-5-13(6-9-16)4-7-15-10(13)14/h4-9H2,1-3H3,(H2,14,15)

InChI Key

FBVLTJAOQVQENQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CCN=C2N)CC1

Origin of Product

United States

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